4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid
Description
4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid is a benzoic acid derivative featuring a 3-methoxy group, a substituted phenoxy moiety at position 4, and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 2 of the phenoxy ring, alongside a 3-fluoro substituent. The Boc group is a widely used carbamate protecting group in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions . Its synthesis likely involves multi-step protection/deprotection strategies, analogous to procedures described for related compounds .
Properties
IUPAC Name |
4-[3-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO6/c1-20(2,3)28-19(25)22-11-13-14(21)6-5-7-15(13)27-16-9-8-12(18(23)24)10-17(16)26-4/h5-10H,11H2,1-4H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWQCQDGSXXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1F)OC2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines. The Boc group can be removed under acidic conditions, revealing the amine which can then interact with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and synthetic differences between the target compound and its analogs from the literature:
Key Comparisons:
Substituent Complexity: The target compound’s phenoxy group contains 3-fluoro and Boc-aminomethyl groups, introducing steric and electronic effects distinct from simpler analogs like 4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid . The fluorine atom’s electron-withdrawing nature may enhance metabolic stability compared to non-fluorinated analogs . Compound 1f features a bulkier 4-tert-butylbenzyloxy group, which could reduce solubility compared to the target’s fluorophenoxy moiety.
Protecting Group Strategies :
- The target uses a Boc group, whereas 1f and 1q employ Fmoc , which is base-labile. This distinction impacts synthetic workflows: Boc requires acidic cleavage (e.g., trifluoroacetic acid), while Fmoc removal necessitates piperidine .
Elemental Analysis :
- The higher nitrogen content in 1q (5.25% vs. 2.60% in 1f) reflects its additional Boc-protected amine . The target compound’s nitrogen content would likely fall between these values, depending on the Boc group’s contribution.
Backbone Flexibility: Derivatives like 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid and thiophene-based analogs demonstrate the versatility of carboxylic acid scaffolds in drug design, though the target’s rigid phenoxy-Boc-aminomethyl motif may favor selective target binding.
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